molecular formula C12H22O B1616973 2,2,5,6,6-Pentamethylhept-4-en-3-one CAS No. 3205-31-0

2,2,5,6,6-Pentamethylhept-4-en-3-one

Cat. No.: B1616973
CAS No.: 3205-31-0
M. Wt: 182.30 g/mol
InChI Key: JDSKGLJSYUSELX-CMDGGOBGSA-N
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Description

2,2,5,6,6-Pentamethylhept-4-en-3-one is an organic compound with the molecular formula C12H22O. It is a yellow liquid with a boiling point of 177°C and a density of 0.839 g/cm³ . This compound is known for its unique structure, which includes multiple methyl groups and a double bond, making it a subject of interest in various chemical studies.

Preparation Methods

2,2,5,6,6-Pentamethylhept-4-en-3-one can be synthesized through several methods. One common synthetic route involves the reaction of pinacolone with potassium t-butoxide . The reaction conditions typically include an inert atmosphere and a solvent such as tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,5,6,6-Pentamethylhept-4-en-3-one undergoes various chemical reactions, including:

Scientific Research Applications

2,2,5,6,6-Pentamethylhept-4-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5,6,6-Pentamethylhept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins and enzymes .

Comparison with Similar Compounds

2,2,5,6,6-Pentamethylhept-4-en-3-one can be compared with similar compounds such as 2,2,4,6,6-Pentamethylhept-3-ene and 3,4,5,6,6-Pentamethylhept-3-en-2-one . These compounds share structural similarities but differ in the position of the double bond and the presence of functional groups. The unique structure of this compound, with its specific arrangement of methyl groups and the double bond, contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

3205-31-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-2,2,5,6,6-pentamethylhept-4-en-3-one

InChI

InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+

InChI Key

JDSKGLJSYUSELX-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C

SMILES

CC(=CC(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=CC(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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